Cas no 941892-57-5 (N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide)

N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide
- 4-Thiazoleacetamide, N-(cyclohexylmethyl)-2-[[2-[(3-methoxyphenyl)amino]-2-oxoethyl]thio]-
- N-(cyclohexylmethyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
- AKOS024640956
- 941892-57-5
- F2335-0425
- N-(cyclohexylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide
-
- インチ: 1S/C21H27N3O3S2/c1-27-18-9-5-8-16(10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-6-3-2-4-7-15/h5,8-10,13,15H,2-4,6-7,11-12,14H2,1H3,(H,22,25)(H,23,26)
- InChIKey: ALBRKBPLTWXYQI-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NCC2CCCCC2)=O)N=C1SCC(NC1=CC=CC(OC)=C1)=O
計算された属性
- せいみつぶんしりょう: 433.14938408g/mol
- どういたいしつりょう: 433.14938408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.57±0.70(Predicted)
N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2335-0425-5mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-2μmol |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-4mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-100mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-10μmol |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-3mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-1mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-2mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-25mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2335-0425-30mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamideに関する追加情報
Research Briefing on N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide (CAS: 941892-57-5)
In recent years, the compound N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide (CAS: 941892-57-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide involves a multi-step process that includes the formation of the thiazole core, followed by the introduction of the cyclohexylmethyl and 3-methoxyphenylcarbamoylmethyl sulfanyl moieties. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. The compound's unique structure contributes to its ability to interact with specific biological targets, which has been the focus of several investigations.
One of the most notable findings in recent research is the compound's role as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Preliminary in vitro studies have demonstrated that N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide can selectively inhibit certain PPIs, leading to the suppression of tumor growth in cancer cell lines. These findings suggest its potential as a novel anticancer agent.
In addition to its anticancer properties, the compound has also been investigated for its anti-inflammatory effects. Research indicates that it can downregulate the expression of pro-inflammatory cytokines by targeting specific signaling pathways, such as the NF-κB pathway. This dual functionality—targeting both cancer and inflammation—makes it a particularly interesting candidate for further development. However, more in vivo studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Despite its promising potential, challenges remain in the clinical translation of N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent efforts have focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.
In conclusion, N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide represents a promising compound in the field of chemical biology and drug discovery. Its ability to modulate critical biological pathways underscores its potential as a therapeutic agent for various diseases. Future research should prioritize in vivo validation and the development of optimized derivatives to overcome current limitations. The ongoing studies on this compound highlight the importance of interdisciplinary collaboration in advancing pharmaceutical research.
941892-57-5 (N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide) 関連製品
- 954255-88-0(1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione)
- 1896570-22-1(3-(3-methoxy-4-methylphenyl)butan-1-amine)
- 2195938-42-0(2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one)
- 898756-00-8(3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone)
- 2229358-33-0(2-4-fluoro-3-(trifluoromethyl)phenylethanethioamide)
- 955963-19-6(4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole)
- 2229292-90-2(2-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-ol)
- 926236-32-0(tert-butyl(3,4-difluorophenyl)methylamine)
- 80866-48-4(Methyl 3-cyclopropylprop-2-ynoate)
- 2138174-47-5(Tert-butyl 4-(aminomethyl)-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate)




